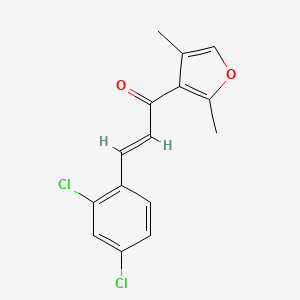

(2E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one

Description

(2E)-3-(2,4-Dichlorophenyl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C) linking two aromatic moieties: a 2,4-dichlorophenyl group and a 2,4-dimethylfuran-3-yl group. The (2E)-configuration ensures planarity, which is critical for electronic conjugation and intermolecular interactions. This compound is of interest in materials science and pharmacology due to its structural similarity to bioactive chalcones and nonlinear optical materials .

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O2/c1-9-8-19-10(2)15(9)14(18)6-4-11-3-5-12(16)7-13(11)17/h3-8H,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTRRRUJTDSUHL-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC(=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2,4-dimethylfuran-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, ketones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Crystallographic Properties

Chalcone derivatives with structural modifications to the aromatic rings or heterocyclic substituents exhibit distinct crystallographic and electronic behaviors:

Optical and Electronic Properties

Substituent position and heterocycle choice significantly influence nonlinear optical (NLO) behavior:

- Key Insight : The 2,4-dichlorophenyl configuration in the target compound maximizes electron withdrawal, enhancing NLO performance compared to 2,6-dichloro analogs .

Computational and ADMET Profiles

Quantum studies highlight substituent impacts on drug-likeness:

- Key Insight : The dimethylfuran group in the target compound balances lipophilicity (LogP ~4.1) and polar surface area, suggesting favorable oral bioavailability .

Biological Activity

The compound (2E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this specific compound, supported by various research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C15H14Cl2O. The presence of a dichlorophenyl group and a furan moiety contributes to its unique reactivity and biological interactions.

1. Anticancer Activity

Several studies have reported the anticancer potential of chalcone derivatives. For instance, a study indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

| A549 (Lung) | 12.0 | Inhibition of proliferation |

2. Antioxidant Properties

Chalcones are recognized for their antioxidant capabilities. The compound has demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Assay Results

In a DPPH radical scavenging assay, this compound exhibited an IC50 value of 25 µM, indicating significant antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µM).

3. Anti-inflammatory Effects

Research has shown that chalcone derivatives can modulate inflammatory pathways. The compound was found to inhibit the production of pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Effects on Cytokine Production

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

| IL-1β | 100 | 50 |

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell growth and inflammation.

- Receptor Modulation: It potentially modulates receptors linked to oxidative stress and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.